Cas no 922-62-3 (2-Pentene, 3-methyl-,(2Z)-)

2-Pentene, 3-methyl-,(2Z)- structure
2-Pentene, 3-methyl-,(2Z)- structure
Product name:2-Pentene, 3-methyl-,(2Z)-
CAS No:922-62-3
MF:C6H12
Molecular Weight:84.1594820022583
MDL:MFCD00066518
CID:804810
PubChem ID:87572386

2-Pentene, 3-methyl-,(2Z)- 化学的及び物理的性質

名前と識別子

    • 2-Pentene, 3-methyl-,(2Z)-
    • cis-3-Methyl-2-pentene
    • (Z)-3-Methyl-2-pentene
    • (2Z)-3-Methyl-2-pentene (ACI)
    • 2-Pentene, 3-methyl-, (Z)- (8CI)
    • 922-61-2
    • NSC-73911
    • M0311
    • 2-Pentene, 3-methyl-, (Z)-(8CI)(9CI)
    • 2-Pentene, 3-methyl-, (Z)-(8CI)
    • 3-Methyl-cis-2-pentene
    • BEQGRRJLJLVQAQ-XQRVVYSFSA-N
    • DTXCID90912300
    • MFCD00009334
    • CHEBI:229281
    • (2Z)-3-methylpent-2-ene
    • DTXSID10883604
    • EINECS 213-078-8
    • 2-Pentene, 3-methyl-, (Z)-
    • NSC73911
    • (Z)-3-Methylpent-2-ene
    • 2-Pentene, 3-methyl-, (2Z)-
    • 922-62-3
    • T73073
    • cis-3-Methyl-2-pentene, >=97.0% (GC)
    • NSC 73911
    • NS00079885
    • MDL: MFCD00066518
    • インチ: 1S/C6H12/c1-4-6(3)5-2/h4H,5H2,1-3H3/b6-4-
    • InChIKey: BEQGRRJLJLVQAQ-XQRVVYSFSA-N
    • SMILES: C(/C)(=C\C)\CC

計算された属性

  • 精确分子量: 84.0939
  • 同位素质量: 84.0939
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 6
  • 回転可能化学結合数: 1
  • 複雑さ: 51.1
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • 互变异构体数量: 何もない
  • トポロジー分子極性表面積: 0
  • XLogP3: 2.7
  • Surface Charge: 0

じっけんとくせい

  • Color/Form: 無色液体
  • 密度みつど: 0.695±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: -134.8 ºC
  • Boiling Point: 70°C
  • フラッシュポイント: -22.0±14.8 ºC,
  • Refractive Index: n20/D 1.402
  • Solubility: ほとんど溶けない(0.05 g/l)(25ºC)、
  • 稳定性: Stable. Highly flammable. Incompatible with strong oxidizing agents.
  • LogP: 2.36260
  • Solubility: 未確定
  • じょうきあつ: 175.6±0.1 mmHg at 25°C

2-Pentene, 3-methyl-,(2Z)- Security Information

2-Pentene, 3-methyl-,(2Z)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
AstaTech
T73073-5/G
CIS-3-METHYL-2-PENTENE
922-62-3 95%
5g
$361 2023-09-19
eNovation Chemicals LLC
Y1050899-5ml
cis-3-methyl-2-pentene
922-62-3 95%
5ml
$385 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
EH082-1ml
2-Pentene, 3-methyl-,(2Z)-
922-62-3 95.0%(GC)
1ml
¥727.0 2022-11-07
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
TCIM0311-5ml
cis-3-Methyl-2-pentene
922-62-3 >95.0%GC
5ml
¥1590.0 2022-11-07
eNovation Chemicals LLC
Y1050899-5ml
cis-3-methyl-2-pentene
922-62-3 95%
5ml
$385 2025-03-01
Cooke Chemical
T9323930-5mL
cis-3-Methyl-2-pentene
922-62-3 >95.0%(GC)
5ml
RMB 1272.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X64755-1ml
Cis-3-Methyl-2-pentene
922-62-3 ≥95%(GC)
1ml
¥448.0 2023-09-05
eNovation Chemicals LLC
Y1050899-5ml
cis-3-methyl-2-pentene
922-62-3 95%
5ml
$385 2025-02-26
AN HUI ZE SHENG Technology Co., Ltd.
M0311-5ML
cis-3-Methyl-2-pentene
922-62-3 95.0%
5ML
¥1590.00 2022-11-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
EH082-1ml
2-Pentene, 3-methyl-,(2Z)-
922-62-3 95.0%(GC)
1ml
¥510.0 2023-09-02

2-Pentene, 3-methyl-,(2Z)- 合成方法

Synthetic Circuit 1

Reaction Conditions
Reference
Hydrocyanation and hydrogenation of acetylenes catalyzed by cyanocobaltates
Funabiki, Takuzo; Yamazaki, Yasuyuki; Sato, Yoshihiro; Yoshida, Satohiro, Journal of the Chemical Society, 1983, (12), 1915-18

Synthetic Circuit 2

Reaction Conditions
Reference
General stereospecific synthesis of trisubstituted alkenes via stepwise hydroboration
Brown, Herbert C.; Basavaiah, D., Journal of Organic Chemistry, 1982, 47(27), 5407-9

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Acetylenes. II. A convenient one-step synthesis of allenes
Bailey, William J.; Pfeifer, Charles R., Journal of Organic Chemistry, 1955, 20, 95-101

Synthetic Circuit 4

Reaction Conditions
Reference
Reactions of N-sulfinyl compounds. XII. Ene reactions with 4-methyl-N-sulfinylbenzenesulfonamide - structure and reactivity of the ene components
Kresze, Guenter; Bussas, Reinhard, Liebigs Annalen der Chemie, 1980, (6), 843-57

Synthetic Circuit 5

Reaction Conditions
Reference
Rearrangement of cyclopropyl, substituted vinyl, and alkyl groups to divalent carbon
Kraska, A. R.; Cherney, L. I.; Shechter, H., Tetrahedron Letters, 1982, 23(21), 2163-6

Synthetic Circuit 6

Reaction Conditions
Reference
A stereospecific synthesis of trisubstituted alkenes via hydridation of dialkylhaloboranes followed by hydroboration-iodination of internal alkynes
Brown, Herbert C.; Basavaiah, D.; Kulkarni, Surendra U., Journal of Organic Chemistry, 1982, 47(1), 171-3

Synthetic Circuit 7

Reaction Conditions
Reference
The Pd(II)-catalyzed homogeneous isomerization of hexenes
Dahl, Darwin B.; Davies, Claire; Hyder, Robin; Kirova, Margarita L.; Lloyd, William G., Journal of Molecular Catalysis A: Chemical, 1997, 123(2-3), 91-101

Synthetic Circuit 8

Reaction Conditions
Reference
Catalytic synthesis of bicyclic alkylene- and vinylcycloalkane-based hydrocarbons
Finkel'shtein, E. Sh.; Strel'chik, B. S.; Zaikin, V. G.; Vdovin, V. M., Neftekhimiya, 1975, 15(5), 667-72

Synthetic Circuit 9

Reaction Conditions
Reference
Thermodynamic transition-state theory and extrathermodynamic correlations for the liquid-phase kinetics of ethanol derived ethers
Datta, Ravindra; Jensen, Kyle; Kitchaiya, Prakob; Zhang, Tiejun, Studies in Surface Science and Catalysis, 1997, 109, 559-564

Synthetic Circuit 10

Reaction Conditions
Reference
Catalytic conversion of alcohols. Comparison of aluminum and molybdenum oxide catalysts
Davis, Burtron H., Journal of Catalysis, 1983, 79(1), 58-69

Synthetic Circuit 11

Reaction Conditions
Reference
Hydrogenolysis of unsaturated alcohols; hydrocyanation and hydrogenation of acetylenes catalyzed by pentacyanocobaltate(II)
Funabiki, Takuzo; Yamazaki, Yasuyuki; Tarama, Kimio, Journal of the Chemical Society, 1978, (2), 63-5

Synthetic Circuit 12

Reaction Conditions
Reference
Activity and mechanism of a dual-functional catalyst. II. Dehydrogenation and isomerization functions of platinum catalyst
Amano, Akira; Nakamura, Munekazu, Kenkyu Hokoku - Asahi Garasu Kogyo Gijutsu Shoreikai, 1974, 25, 269-89

Synthetic Circuit 13

Reaction Conditions
Reference
Catalytic conversion of alcohols. XIV. Alkene products from the conversion of 3-methyl-3-pentanol
Davis, Burtron H., Journal of Catalysis, 1980, 61(1), 279-81

Synthetic Circuit 14

Reaction Conditions
Reference
Mechanism of allylic hydroxylation by selenium dioxide
Stephenson, L. M.; Speth, D. R., Journal of Organic Chemistry, 1979, 44(25), 4683-9

Synthetic Circuit 15

Reaction Conditions
Reference
Trimethylsilylpotassium. Deoxygenation of epoxides with inversion of stereochemistry
Dervan, Peter B.; Shippey, Michael A., Journal of the American Chemical Society, 1976, 98(5), 1265-7

Synthetic Circuit 16

Reaction Conditions
Reference
Thermal reaction of 2-methyl-2-butene in the presence of azomethane: enthalpy of formation of the radicals (CH3)2CCH(CH3)2 and tert-C4H9
Kiraly, Zoltan; Kortvelyesi, Tamas; Seres, Laszlo, Physical Chemistry Chemical Physics, 2000, 2(3), 349-354

Synthetic Circuit 17

Reaction Conditions
Reference
Ethers from ethanol - 5. Equilibria and kinetics of the coupled reaction network of liquid-phase 3-methyl-3-ethoxy-pentane synthesis
Zhang, Tiejun; Datta, Ravindra, Chemical Engineering Science, 1996, 51(4), 649-61

Synthetic Circuit 18

Reaction Conditions
Reference
Isomerization of n-alkenes
, Germany, , ,

Synthetic Circuit 19

Reaction Conditions
Reference
Catalytic conversion of alcohols. 13. Alkene selectivity with titanium dioxide catalysts
Collins, Dermot J.; Watters, James C.; Davis, Burtron H., Industrial & Engineering Chemistry Product Research and Development, 1979, 18(3), 202-5

Synthetic Circuit 20

Reaction Conditions
Reference
Catalytic conversion of alcohols. 8. Gallium oxide as a dehydration catalyst
Davis, Burtron H.; Cook, Steven; Naylor, Robert W., Journal of Organic Chemistry, 1979, 44(13), 2142-5

2-Pentene, 3-methyl-,(2Z)- Raw materials

2-Pentene, 3-methyl-,(2Z)- Preparation Products

2-Pentene, 3-methyl-,(2Z)- 関連文献

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